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Compound of Interest

Compound Name:
N,N-Dimethyl-1-piperidin-4-

ylmethanamine

Cat. No.: B145781 Get Quote

CAS Number: 138022-00-1

Disclaimer: Publicly accessible, comprehensive experimental data, including spectroscopic

analyses and detailed biological activity for N,N-Dimethyl-1-piperidin-4-ylmethanamine (CAS

138022-00-1), is limited. This guide presents available data for the specified compound and

leverages information from structurally similar piperidine derivatives to provide a representative

technical framework for researchers, scientists, and drug development professionals. The

experimental protocols and potential biological activities described are based on these

analogues and should be adapted and verified for the specific compound of interest.

Introduction
N,N-Dimethyl-1-piperidin-4-ylmethanamine is a heterocyclic organic compound featuring a

piperidine ring, a foundational scaffold in medicinal chemistry. The piperidine moiety is a key

structural feature in numerous approved drugs and clinical candidates, particularly those

targeting the central nervous system (CNS). Its prevalence is due to its ability to confer

favorable pharmacokinetic properties and serve as a versatile framework for presenting

pharmacophoric elements to a variety of biological targets. This compound and its analogues

are of significant interest as intermediates in the synthesis of pharmaceuticals, especially in the

development of analgesics and agents targeting the CNS. Due to its amine functionality and

heterocyclic backbone, it serves as a valuable building block in medicinal chemistry for
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designing drug candidates with potentially enhanced binding affinity and selectivity for

neurological receptors.

It is important to note that the nomenclature surrounding substituted piperidinemethanamines

can be ambiguous. The name "N,N-Dimethyl-1-piperidin-4-ylmethanamine" can be

interpreted in several ways depending on the location of the methyl groups. This guide focuses

on the structure corresponding to CAS number 138022-00-1.

Physicochemical Properties
The known physicochemical properties of N,N-Dimethyl-1-piperidin-4-ylmethanamine are

summarized in the table below.

Property Value Source

CAS Number 138022-00-1

Molecular Formula C₈H₁₈N₂

Molecular Weight 142.24 g/mol

Boiling Point (Predicted) 178.8 ± 8.0 °C

Density (Predicted) 0.868 ± 0.06 g/cm³

Storage Temperature
Room temperature, dry, light-

proof, inert atmosphere

Synthesis Protocols
While a specific, detailed synthesis protocol for N,N-Dimethyl-1-piperidin-4-ylmethanamine
is not readily available in the searched literature, a common and efficient method for

synthesizing similar N-substituted piperidine derivatives is through reductive amination. The

following is a representative protocol for the synthesis of a related compound, N,N-

Dimethylpiperidin-4-amine, which can be adapted.

Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination
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This procedure involves the reaction of a piperidone derivative with dimethylamine followed by

reduction.

Materials:

1-(tert-Butoxycarbonyl)-4-piperidone

Dimethylamine hydrochloride

Sodium cyanoborohydride

Methanol

Concentrated Hydrochloric Acid (HCl)

2M Sodium Hydroxide (NaOH) solution

Dichloromethane (CH₂Cl₂)

Anhydrous Sodium Sulfate (Na₂SO₄)

Deionized Water (H₂O)

Experimental Procedure:

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15

mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride

(270 mg, 4.3 mmol) at room temperature.

Stir the reaction mixture at room temperature for 4 days.

Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.

Dissolve the resulting residue in H₂O (30 mL) and adjust the pH to 10 by adding a 2M NaOH

solution.

Extract the aqueous solution with dichloromethane (3 x 20 mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo

to yield the product.

A proposed synthetic workflow for N,N-Dimethyl-1-piperidin-4-ylmethanamine could involve

the reductive amination of 1-Boc-piperidine-4-carbaldehyde with dimethylamine, followed by

the deprotection of the Boc group.

1-Boc-piperidine-4-carbaldehyde

Reductive Amination
(Dimethylamine, NaBH(OAc)₃)

tert-Butyl 4-((dimethylamino)methyl)
piperidine-1-carboxylate

Boc Deprotection
(e.g., TFA or HCl)

N,N-Dimethyl-1-piperidin-4-ylmethanamine

Click to download full resolution via product page

Caption: Proposed synthesis workflow for N,N-Dimethyl-1-piperidin-4-ylmethanamine.

Spectroscopic Data
Comprehensive spectroscopic data (NMR, IR, MS) for N,N-Dimethyl-1-piperidin-4-
ylmethanamine is not publicly available. However, to provide a representative example for this

class of compounds, the spectroscopic data for a structurally related analogue, tert-butyl 4-

(hydroxymethyl)piperidine-1-carboxylate, is presented below.
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Table 1: ¹H NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

3.52 – 3.39 m 4H
H-2, H-6 (axial and

equatorial)

3.33 t 2H -CH₂OH

Table 2: ¹³C NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Chemical Shift (δ) ppm Assignment

155.09 C=O (Boc)

80.10 -C(CH₃)₃

62.1 -CH₂OH

45.45 C-2, C-6

36.08 C-4

29.23 C-3, C-5

28.50 -C(CH₃)₃

Table 3: Mass Spectrometry Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

m/z Ion Ionization Mode

216.2 [M+H]⁺ Electrospray Ionization (ESI)

Experimental Protocol for Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide

(DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI)

source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the

protonated molecule [M+H]⁺.
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Starting Material

Chemical Reaction

Purification

Synthesized Compound

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS)

Data Interpretation & Structure Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b145781?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for synthesis and spectroscopic analysis.

Potential Biological Activity and Signaling Pathways
Direct pharmacological data for N,N-Dimethyl-1-piperidin-4-ylmethanamine is not available

in the public domain. However, the piperidine scaffold is a privileged structure in CNS drug

discovery. By examining structurally related compounds, we can infer potential biological

activities.

Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties,

which are often mediated by opioid receptors. Some derivatives have shown potential as µ-

opioid receptor (MOR) agonists. Additionally, the N-methylpiperidine scaffold is found in

compounds targeting the 5-hydroxytryptamine (5-HT)₂A receptor, which is implicated in

neuropsychiatric disorders. For instance, ACP-103, a potent 5-HT₂A receptor inverse agonist,

contains a substituted N-methylpiperidin-4-yl moiety.

Based on these relationships, N,N-Dimethyl-1-piperidin-4-ylmethanamine could potentially

modulate signaling pathways associated with these receptors.

Potential µ-Opioid Receptor Signaling:

Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of

adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
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Caption: Potential µ-opioid receptor signaling pathway.

Potential 5-HT₂A Receptor Inverse Agonist Signaling:

The 5-HT₂A receptor is a Gq/11-coupled GPCR. Inverse agonists would suppress its basal

signaling activity, which involves the activation of phospholipase C (PLC).
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Caption: Potential 5-HT₂A inverse agonist signaling pathway.
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Conclusion
N,N-Dimethyl-1-piperidin-4-ylmethanamine is a chemical building block with potential

applications in pharmaceutical research and development, particularly for CNS-active agents.

While direct experimental data is sparse, analysis of structurally related compounds provides a

valuable framework for its synthesis, characterization, and potential pharmacological

investigation. Researchers are encouraged to use the information in this guide as a starting

point for their own studies, with the understanding that all protocols and hypotheses should be

experimentally validated for the specific compound with CAS number 138022-00-1.

To cite this document: BenchChem. [An In-depth Technical Guide on N,N-Dimethyl-1-
piperidin-4-ylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145781#n-n-dimethyl-1-piperidin-4-ylmethanamine-
cas-number-138022-00-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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